Cas no 28165-47-1 (3-Bromo-2-hydroxybenzamide)
3-Bromo-2-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-hydroxybenzamide
- SCHEMBL1996333
- DA-24052
- MB00430
- 28165-47-1
- DTXSID401311236
- Benzamide, 3-bromo-2-hydroxy-
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- Inchi: 1S/C7H6BrNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11)
- InChI Key: RBEZQXUOEGFIHH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(N)=O)=C1O
Computed Properties
- Exact Mass: 214.95819g/mol
- Monoisotopic Mass: 214.95819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 63.3Ų
3-Bromo-2-hydroxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001692-250mg |
3-Bromo-2-hydroxybenzamide |
28165-47-1 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015001692-500mg |
3-Bromo-2-hydroxybenzamide |
28165-47-1 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Alichem | A015001692-1g |
3-Bromo-2-hydroxybenzamide |
28165-47-1 | 97% | 1g |
$1519.80 | 2023-09-02 | |
| Crysdot LLC | CD12088832-1g |
3-Bromo-2-hydroxybenzamide |
28165-47-1 | 95+% | 1g |
$402 | 2024-07-24 |
3-Bromo-2-hydroxybenzamide Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-Bromo-2-hydroxybenzamide
Research Briefing on 3-Bromo-2-hydroxybenzamide (CAS: 28165-47-1) in Chemical Biology and Pharmaceutical Applications
3-Bromo-2-hydroxybenzamide (CAS: 28165-47-1) is a halogenated hydroxybenzamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its bromo and hydroxy functional groups, serves as a versatile scaffold for the development of novel bioactive molecules. Recent studies have explored its role as an intermediate in synthetic chemistry, its biological activities, and its potential therapeutic applications, particularly in the context of enzyme inhibition and antimicrobial activity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 3-Bromo-2-hydroxybenzamide on bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis. The study demonstrated that this compound exhibits potent inhibitory activity against Staphylococcus aureus FabI, with an IC50 value of 1.2 µM. Molecular docking simulations further revealed that the bromo and hydroxy groups of 3-Bromo-2-hydroxybenzamide form critical hydrogen bonds and hydrophobic interactions with the active site residues of FabI, suggesting its potential as a lead compound for the development of new antibacterial agents.
Another notable application of 3-Bromo-2-hydroxybenzamide lies in its role as a precursor in the synthesis of more complex pharmaceutical compounds. A 2022 study in Organic Letters highlighted its use in the palladium-catalyzed cross-coupling reactions to generate biaryl derivatives, which are prominent structural motifs in many FDA-approved drugs. The study reported a high yield (85%) and excellent regioselectivity, underscoring the synthetic utility of this compound in medicinal chemistry.
Beyond its antibacterial and synthetic applications, 3-Bromo-2-hydroxybenzamide has also been explored for its potential in cancer research. A recent preprint on bioRxiv (2024) described its ability to modulate the activity of histone deacetylases (HDACs), a class of enzymes implicated in epigenetic regulation and cancer progression. Preliminary in vitro assays showed that 3-Bromo-2-hydroxybenzamide selectively inhibits HDAC6 at low micromolar concentrations, suggesting its promise as a chemotherapeutic agent or adjuvant therapy.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 3-Bromo-2-hydroxybenzamide, such as its solubility and metabolic stability. Future research directions may include structural modifications to enhance its bioavailability and reduce off-target effects. Additionally, further in vivo studies are needed to validate its therapeutic potential and safety profile.
In conclusion, 3-Bromo-2-hydroxybenzamide (CAS: 28165-47-1) represents a multifaceted compound with significant implications for drug discovery and chemical biology. Its diverse biological activities and synthetic versatility make it a valuable tool for researchers aiming to develop novel therapeutics. Continued exploration of its mechanisms of action and optimization of its chemical properties will be critical to unlocking its full potential in the pharmaceutical industry.
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